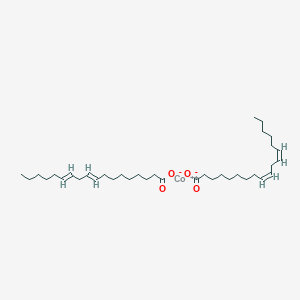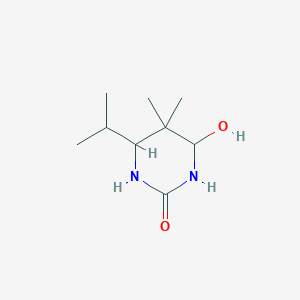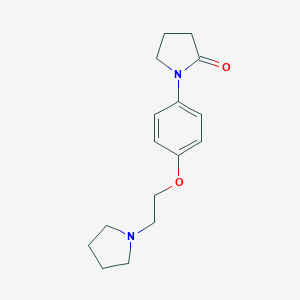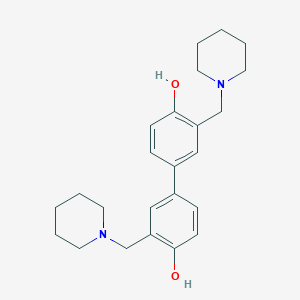
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-, also known as BDP, is a chemical compound that has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. BDP is a symmetrical molecule that contains two hydroxyl groups and two piperidine groups.
Applications De Recherche Scientifique
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
In materials science, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a building block for the synthesis of new materials with unique properties. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing polymers have been synthesized and studied for their potential use in electronic and optical applications.
In catalysis, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a catalyst in various chemical reactions. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts have been shown to be effective in promoting various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Mécanisme D'action
The mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, but it is thought to involve the interaction of the hydroxyl and piperidine groups with biological molecules. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to inhibit the activity of certain enzymes involved in cell growth and division.
Effets Biochimiques Et Physiologiques
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In addition, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its relatively simple synthesis method. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized using standard laboratory techniques, making it accessible to most researchers. Another advantage is its potential applications in various fields, including medicine, materials science, and catalysis.
One limitation of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications. In addition, the mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. One direction is the further exploration of its potential applications in medicine, particularly in the development of new antibiotics and cancer therapies. Another direction is the synthesis of new materials using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- as a building block, with the aim of developing materials with unique properties. Finally, the use of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts in various chemical reactions is an area of research that holds promise for the development of new and more efficient catalytic systems.
Méthodes De Synthèse
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized through a multistep procedure that involves the reaction of 4,4'-dichlorobiphenyl with sodium hydroxide to form 4,4'-biphenyldiol. The resulting compound is then reacted with formaldehyde and piperidine to yield 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. The synthesis of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is a relatively straightforward process that can be carried out using standard laboratory techniques.
Propriétés
Numéro CAS |
10560-23-3 |
|---|---|
Nom du produit |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Formule moléculaire |
C24H32N2O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C24H32N2O2/c27-23-9-7-19(15-21(23)17-25-11-3-1-4-12-25)20-8-10-24(28)22(16-20)18-26-13-5-2-6-14-26/h7-10,15-16,27-28H,1-6,11-14,17-18H2 |
Clé InChI |
KJSLTUMJIPXMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O |
Autres numéros CAS |
10560-23-3 |
Synonymes |
4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
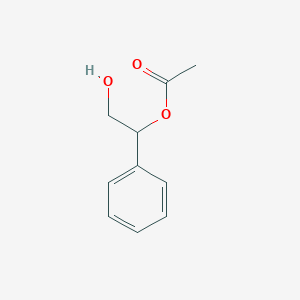
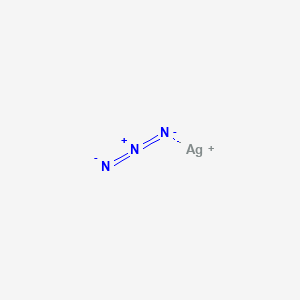
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
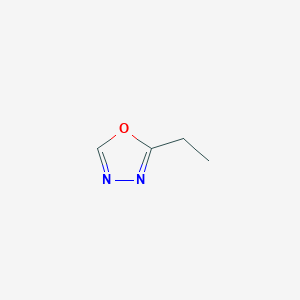


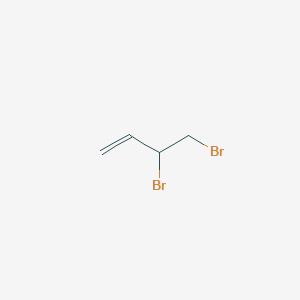
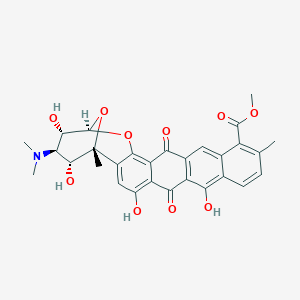
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

